(2,5-Difluoro-4-isopropoxyphenyl)methanol
Overview
Description
(2,5-Difluoro-4-isopropoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is characterized by the presence of two fluorine atoms, an isopropoxy group, and a methanol group attached to a phenyl ring. It is commonly used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-4-isopropoxyphenyl)methanol typically involves the reaction of 2,5-difluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 2,5-difluoro-4-isopropoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2,5-Difluoro-4-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2,5-Difluoro-4-isopropoxybenzaldehyde or 2,5-Difluoro-4-isopropoxybenzoic acid.
Reduction: 2,5-Difluoro-4-isopropoxytoluene.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
(2,5-Difluoro-4-isopropoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Difluoro-4-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-4-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(2,5-Difluoro-4-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
(2,5-Difluoro-4-propoxyphenyl)methanol: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
(2,5-Difluoro-4-isopropoxyphenyl)methanol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
IUPAC Name |
(2,5-difluoro-4-propan-2-yloxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-4,6,13H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAULTFOLGVLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)F)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233583 | |
Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-71-2 | |
Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2,5-difluoro-4-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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